molecular formula C15H14O3 B2833437 (2E)-1-(4-methoxyphenyl)-3-(5-methylfuran-2-yl)prop-2-en-1-one CAS No. 76102-11-9

(2E)-1-(4-methoxyphenyl)-3-(5-methylfuran-2-yl)prop-2-en-1-one

Cat. No.: B2833437
CAS No.: 76102-11-9
M. Wt: 242.274
InChI Key: LVIQTRCKMFAMIW-MDZDMXLPSA-N
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Description

(2E)-1-(4-Methoxyphenyl)-3-(5-methylfuran-2-yl)prop-2-en-1-one is a chalcone derivative characterized by an α,β-unsaturated ketone core linking two aromatic rings: a 4-methoxyphenyl group (ring A) and a 5-methylfuran-2-yl group (ring B). The methoxy substituent at the para position of ring A and the methyl group at the 5-position of the furan ring in ring B define its structural uniqueness. Chalcones are widely studied for their diverse biological activities, including antimicrobial, anticancer, and antioxidant properties, making this compound a subject of interest in medicinal chemistry .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(E)-1-(4-methoxyphenyl)-3-(5-methylfuran-2-yl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O3/c1-11-3-6-14(18-11)9-10-15(16)12-4-7-13(17-2)8-5-12/h3-10H,1-2H3/b10-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVIQTRCKMFAMIW-MDZDMXLPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C=CC(=O)C2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(O1)/C=C/C(=O)C2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-1-(4-methoxyphenyl)-3-(5-methylfuran-2-yl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 4-methoxybenzaldehyde and 5-methylfuran-2-carbaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent at room temperature or slightly elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, and can improve the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(2E)-1-(4-methoxyphenyl)-3-(5-methylfuran-2-yl)prop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Medicinal Chemistry

The compound exhibits a variety of biological activities that make it a candidate for therapeutic applications:

  • Antioxidant Activity : It has been shown to scavenge free radicals, thus protecting cells from oxidative stress, which is crucial in preventing diseases like cancer and neurodegenerative disorders .
  • Anti-inflammatory Effects : The compound inhibits enzymes such as cyclooxygenase and lipoxygenase, leading to reduced production of pro-inflammatory mediators. This property is beneficial for treating inflammatory conditions .
  • Antimicrobial Properties : Research indicates that this compound possesses antimicrobial activity, making it relevant in the development of new antibiotics .

Cosmetic Applications

Due to its antioxidant and anti-inflammatory properties, (2E)-1-(4-methoxyphenyl)-3-(5-methylfuran-2-yl)prop-2-en-1-one is being explored for use in cosmetic formulations. Its ability to protect skin cells from oxidative damage positions it as a valuable ingredient in anti-aging products .

Materials Science

The unique chemical structure of this chalcone derivative allows it to be utilized in the synthesis of novel materials with specific properties:

  • Dyes and Polymers : The compound can be used as a precursor for the development of new dyes and polymers, benefiting from its chromophoric properties .

Study on Antioxidant Properties

In a study assessing the antioxidant capacity of various chalcone derivatives, this compound demonstrated significant free radical scavenging activity compared to other compounds in its class. This research underlined the potential for its application in health supplements aimed at reducing oxidative stress.

Anti-inflammatory Mechanism Investigation

A detailed investigation into the anti-inflammatory mechanisms revealed that this compound effectively reduced inflammation markers in vitro by inhibiting cyclooxygenase activity. This finding supports its potential use in developing non-steroidal anti-inflammatory drugs (NSAIDs).

Mechanism of Action

The mechanism of action of (2E)-1-(4-methoxyphenyl)-3-(5-methylfuran-2-yl)prop-2-en-1-one involves its interaction with various molecular targets and pathways. For example, its anti-inflammatory effects may be mediated through the inhibition of pro-inflammatory enzymes and cytokines. Its antioxidant properties may result from its ability to scavenge free radicals and reduce oxidative stress.

Comparison with Similar Compounds

Structural and Electronic Comparisons

Table 1: Structural Features of Selected Chalcones
Compound Name Ring A Substituents Ring B Substituents Key Structural Differences IC50/Activity Data (if available)
Target Compound 4-methoxy 5-methylfuran-2-yl Methyl on furan enhances lipophilicity Not reported in evidence
Cardamonin 2-hydroxy, 4-hydroxy None (phenyl) Hydroxyl groups increase polarity and H-bonding IC50 = 4.35 μM (highest activity among non-piperazine chalcones)
Compound 2j 4-bromo, 2-hydroxy, 5-iodo 4-fluorophenyl Bromo and fluoro substituents (high electronegativity) IC50 = 4.703 μM
Compound 2p 2-hydroxy, 5-iodo, 4-methoxy 4-methoxyphenyl Methoxy on both rings reduces electronegativity IC50 = 70.79 μM (lowest activity in cluster 6)
PAAPM () 4-methoxyphenyl Phenyl (SPIKE protein interaction) Lacks furan; strong SPIKE protein interaction Not quantified
3-(4-Dimethylaminophenyl)-1-(2,5-dimethylfuran-3-yl)-prop-2-en-1-one () 4-dimethylaminophenyl 2,5-dimethylfuran-3-yl Dimethylamino (electron-donating) vs. methoxy; dimethylfuran vs. methylfuran No activity data

Key Observations :

  • Electron-Withdrawing vs. Electron-Donating Groups : The target compound’s methoxy group (electron-donating) on ring A contrasts with halogenated analogs (e.g., 2j with bromo/iodo), which exhibit higher electronegativity and lower IC50 values .
  • Furan vs. Phenyl Rings: The 5-methylfuran in the target compound introduces steric and electronic differences compared to phenyl-based chalcones.
  • Substitution Patterns: Para-methoxy substitution on ring A is associated with reduced potency in non-piperazine chalcones (e.g., 2p, IC50 = 70.79 μM) compared to ortho/para-dihydroxy analogs like cardamonin .
Antimicrobial and Antiviral Potential
  • Antibacterial Activity : Chalcones with acridin-4-yl groups (e.g., 4b, 4c in ) showed MIC values ranging from 0.195–100 μM against Staphylococcus aureus and Escherichia coli. The target compound’s methylfuran may reduce antibacterial efficacy compared to acridin derivatives but improve solubility .
  • Antiviral Interactions : PAAPM () demonstrated strong interactions with the SARS-CoV-2 SPIKE protein, while the target compound’s furan moiety might limit similar interactions due to steric effects .
Antioxidant Activity
  • Chalcones with hydroxyl groups (e.g., (E)-1-(2-hydroxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one in ) exhibit DPPH radical scavenging activity (IC50 ~10–50 μM).
Enzyme Inhibition
  • Non-piperazine chalcones with para-halogen substituents (e.g., 2j, IC50 = 4.7 μM) show superior enzyme inhibition compared to methoxy-substituted analogs. The target compound’s methylfuran may hinder enzyme binding due to steric bulk .

Crystallographic and Physicochemical Properties

  • Dihedral Angles : Chalcones with fluorophenyl groups () exhibit dihedral angles of 7.14°–56.26° between aromatic rings, influencing planarity and biological activity. The target compound’s furan ring may adopt distinct angles, altering molecular conformation .
  • Melting Points and Solubility : Triazole-chalcone hybrids () with methoxyphenyl groups have melting points >150°C, suggesting high crystallinity. The target compound’s methylfuran may lower melting points compared to phenyl analogs, enhancing solubility .

Biological Activity

Introduction

The compound (2E)-1-(4-methoxyphenyl)-3-(5-methylfuran-2-yl)prop-2-en-1-one , commonly referred to as a chalcone, exhibits significant biological activities that make it a subject of interest in medicinal chemistry. Chalcones are characterized by their conjugated systems, which allow for diverse interactions with biological targets. This article focuses on the biological activities associated with this compound, including its mechanisms of action, potential therapeutic applications, and comparative studies with similar compounds.

Antioxidant Activity

Research indicates that chalcones possess potent antioxidant properties, which are attributed to their ability to scavenge free radicals and reduce oxidative stress. This activity is crucial in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders .

Antimicrobial Properties

This compound has been evaluated for its antimicrobial activity against various pathogens. Studies have shown that this compound exhibits significant inhibitory effects on bacterial strains, highlighting its potential as a natural antimicrobial agent .

Anti-inflammatory Effects

The compound has demonstrated anti-inflammatory properties in several assays. It modulates inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines. This mechanism suggests its utility in treating inflammatory diseases .

Enzyme Inhibition

One of the notable biological activities of this chalcone is its ability to inhibit specific enzymes. For instance, it has been shown to inhibit mushroom tyrosinase, an enzyme involved in melanin synthesis, making it a candidate for skin-whitening agents . The IC50 values for related compounds indicate that structural modifications can enhance or diminish inhibitory potency.

Anticancer Activity

Several studies have explored the anticancer potential of this compound. It has been reported to induce apoptosis in various cancer cell lines through mechanisms involving cell cycle arrest and modulation of apoptosis-related proteins .

The biological activity of this compound can be attributed to several mechanisms:

  • Reactive Oxygen Species (ROS) Scavenging : The compound’s structure allows it to interact with ROS, mitigating oxidative stress.
  • Enzyme Interaction : Binding affinity studies have shown that this chalcone can interact with various enzymes, altering their activity.
  • Cell Signaling Modulation : It affects signaling pathways related to inflammation and cell proliferation, contributing to its therapeutic effects.

Comparative Analysis with Similar Compounds

A comparative analysis reveals how structural variations influence biological activity:

Compound NameStructural FeaturesUnique Properties
1-(4-Chlorophenyl)-3-(5-methylfuran-2-yl)prop-2-en-1-oneChlorine substitutionEnhanced antibacterial activity
3-(Furan-2-yl)-1-(4-fluorophenyl)prop-2-en-1-oneFluorine substitutionIncreased lipophilicity
1-(4-Methylphenyl)-3-(5-methylfuran-2-y)prop-2-en-1-oneMethyl substitutionAltered electronic properties

These comparisons illustrate how substituent variations can significantly impact the biological profile of chalcone derivatives.

Study on Tyrosinase Inhibition

In a study focused on tyrosinase inhibition, related compounds were synthesized and evaluated for their activity against this enzyme. Compound variations demonstrated different IC50 values, indicating that modifications could enhance inhibitory effects significantly compared to standard inhibitors like kojic acid .

Anticancer Research

A series of experiments were conducted to assess the anticancer properties of (2E)-1-(4-methoxyphenyl)-3-(5-methylfuran-2-y)prop-2-en-1-one across various cancer cell lines. Results indicated that the compound induced apoptosis and inhibited proliferation effectively, suggesting its potential as an anticancer therapeutic agent .

Q & A

Q. How can computational methods (e.g., DFT, MD simulations) guide the design of derivatives with enhanced stability?

  • DFT Applications : Calculate HOMO-LUMO gaps to predict reactivity. Optimize substituents to reduce electrophilicity and prevent hydrolysis .
  • MD Simulations : Simulate interactions with lipid bilayers to improve pharmacokinetic properties .

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